molecular formula C5H9N7O2 B12558911 1-Azido-2-(azidomethyl)-2-nitrobutane CAS No. 185118-93-8

1-Azido-2-(azidomethyl)-2-nitrobutane

Cat. No.: B12558911
CAS No.: 185118-93-8
M. Wt: 199.17 g/mol
InChI Key: FABQSZOJOPOSMH-UHFFFAOYSA-N
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Description

1-Azido-2-(azidomethyl)-2-nitrobutane is an organic compound that contains azide and nitro functional groups. It is a derivative of butane and is known for its potential applications in various fields, including organic synthesis and materials science. The presence of azide groups makes it a versatile intermediate for the synthesis of various heterocyclic compounds.

Preparation Methods

The synthesis of 1-Azido-2-(azidomethyl)-2-nitrobutane typically involves the following steps:

Chemical Reactions Analysis

1-Azido-2-(azidomethyl)-2-nitrobutane undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Azido-2-(azidomethyl)-2-nitrobutane involves the reactivity of its azide and nitro groups. The azide groups can undergo cycloaddition reactions to form triazoles, which are known for their biological activity. The nitro group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

1-Azido-2-(azidomethyl)-2-nitrobutane can be compared with other similar compounds, such as:

These compounds share the presence of azide groups, making them useful intermediates in organic synthesis. their specific reactivity and applications may vary based on the additional functional groups present in their structures.

Properties

CAS No.

185118-93-8

Molecular Formula

C5H9N7O2

Molecular Weight

199.17 g/mol

IUPAC Name

1-azido-2-(azidomethyl)-2-nitrobutane

InChI

InChI=1S/C5H9N7O2/c1-2-5(12(13)14,3-8-10-6)4-9-11-7/h2-4H2,1H3

InChI Key

FABQSZOJOPOSMH-UHFFFAOYSA-N

Canonical SMILES

CCC(CN=[N+]=[N-])(CN=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

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